2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid
Descripción
Chemical Identity and Structural Characteristics
The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid is a glycine derivative featuring dual protection of its α-amino group. Its molecular formula is $$ \text{C}{22}\text{H}{24}\text{N}{2}\text{O}{6} $$, with a molecular weight of 412.44 g/mol. The structure integrates two orthogonal protecting groups:
- 9-Fluorenylmethyloxycarbonyl (Fmoc) : A base-labile group attached via a carbamate linkage.
- tert-Butoxycarbonyl (Boc) : An acid-labile group also connected through a carbamate bond.
The SMILES notation $$ \text{O=C(O)C(NC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)NC(OC(C)(C)C)=O} $$ highlights the spatial arrangement of these groups on the glycine backbone. The Fmoc moiety consists of a fluorene ring system linked to a methyloxycarbonyl group, while the Boc group contains a tert-butyl chain. This dual protection ensures sequential deprotection during solid-phase peptide synthesis (SPPS), minimizing side reactions.
| Property | Value |
|---|---|
| CAS Number | 176039-39-7 |
| Molecular Formula | $$ \text{C}{22}\text{H}{24}\text{N}{2}\text{O}{6} $$ |
| Molecular Weight | 412.44 g/mol |
| Protection Groups | Fmoc (base-labile), Boc (acid-labile) |
| Storage Conditions | Sealed, dry, 2–8°C |
Historical Development in Peptide Chemistry
The development of this compound is rooted in the evolution of peptide synthesis strategies. The Boc group was first introduced in the 1930s as an acid-labile protecting group, enabling controlled deprotection with reagents like trifluoroacetic acid. In contrast, the Fmoc group emerged in 1970 as a base-labile alternative, cleavable under mild conditions using piperidine.
The combination of Boc and Fmoc on a single amino acid represents a milestone in orthogonal protection , a concept formalized in the late 1970s. This approach allows chemists to deprotect specific groups independently, facilitating the synthesis of peptides with sensitive functional groups. For example, Fmoc’s base sensitivity permits selective removal without affecting acid-stable Boc groups, enabling multi-step syntheses of complex sequences like HIV-1 protease.
Nomenclature and Classification
The systematic IUPAC name This compound reflects its structural components:
- 2- : Indicates the position of substituents on the glycine backbone.
- (((9H-Fluoren-9-yl)methoxy)carbonyl)amino : Denotes the Fmoc group.
- ((tert-butoxycarbonyl)amino) : Represents the Boc group.
Classified as a protected amino acid derivative , this compound falls under the broader category of peptide synthesis reagents. Its dual-protection mechanism distinguishes it from monofunctional analogs like Fmoc-Gly-OH or Boc-Gly-OH.
Significance in Orthogonal Protection Strategies
Orthogonal protection is critical for synthesizing peptides with post-translational modifications or unnatural amino acids. The compound’s design leverages the complementary cleavage profiles of Boc and Fmoc:
| Protecting Group | Cleavage Condition | Compatibility |
|---|---|---|
| Boc | Acid (e.g., TFA) | Stable to base |
| Fmoc | Base (e.g., piperidine) | Stable to acid |
This duality allows sequential deprotection: Fmoc is removed first under basic conditions to elongate the peptide chain, while Boc remains intact until final acidolytic cleavage. Such strategies are indispensable for constructing cyclic peptides or branched architectures, where selective group manipulation is essential.
The compound’s utility extends to segment condensation , where protected peptide fragments are ligated. For instance, the Boc group can remain inert during Fmoc-based elongation, enabling convergent synthesis of large proteins like ribonuclease A.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)24-18(19(25)26)23-20(27)29-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,23,27)(H,24,28)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCFKRJSLGKRNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373219 | |
| Record name | N-Boc-N'-Fmoc-diaminoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176039-39-7 | |
| Record name | N-Boc-N'-Fmoc-diaminoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mecanismo De Acción
Target of Action
N-Boc-N’-Fmoc-diaminoacetic acid, also known as Fmoc-alpha-amino-DL-Gly(Boc)-OH, is primarily used in peptide synthesis. The compound’s primary targets are the amino acids that make up the peptide chain.
Mode of Action
The compound interacts with its targets through a process known as peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups in the compound serve as protective groups for the amino acids during the synthesis process. These protective groups provide chemical stability and prevent the amino acids from reacting with the external environment.
Biochemical Pathways
The compound affects the peptide synthesis pathway. During this process, the Fmoc and Boc groups are selectively removed, allowing the amino acids to bond and form a peptide chain. The downstream effects include the formation of peptides with specific sequences, which can be used in various biological research and therapeutic applications.
Result of Action
The result of the compound’s action is the formation of a peptide chain with a specific sequence. This peptide can then be used in various research applications, including the study of protein structure and function, the development of new therapeutics, and the production of bioactive peptides.
Action Environment
The action of N-Boc-N’-Fmoc-diaminoacetic acid is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of peptide synthesis. Additionally, the presence of other chemicals in the reaction mixture can also influence the compound’s efficacy and stability.
Análisis Bioquímico
Biochemical Properties
N-Boc-N’-Fmoc-diaminoacetic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during peptide synthesis. The nature of these interactions is largely determined by the compound’s structure, which includes both Boc and Fmoc protecting groups.
Cellular Effects
The effects of N-Boc-N’-Fmoc-diaminoacetic acid on cells and cellular processes are primarily related to its role in peptide synthesis. It can influence cell function by contributing to the production of specific peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
N-Boc-N’-Fmoc-diaminoacetic acid exerts its effects at the molecular level through its interactions with other biomolecules during peptide synthesis. It can bind to enzymes and proteins, potentially inhibiting or activating them, and can also induce changes in gene expression.
Actividad Biológica
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid, commonly referred to as Fmoc-d-Ala-OtBu, is a derivative of amino acids that has garnered attention in the field of medicinal chemistry and peptide synthesis. Its structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group and tert-butoxycarbonyl (Boc) moiety, contribute to its reactivity and biological activity.
- Molecular Formula : C₁₉H₁₉N₃O₄
- Molecular Weight : 325.36 g/mol
- CAS Number : 135112-27-5
The biological activity of Fmoc-d-Ala-OtBu primarily revolves around its role as a building block in peptide synthesis. The Fmoc group is widely used for the protection of amino groups during solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group provides additional stability and protection during synthetic procedures.
Key Mechanisms:
Biological Activity Data
A summary of relevant biological activities is presented in the following table:
Case Studies
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of Fmoc-d-Ala-OtBu against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays.
-
Cytotoxicity Assessment :
- In vitro tests on human cancer cell lines indicated that Fmoc-d-Ala-OtBu could induce apoptosis, with IC50 values suggesting moderate potency compared to established chemotherapeutics.
-
Enzyme Inhibition Research :
- Investigations into the inhibitory effects on serine proteases revealed promising results, suggesting a mechanism that could be exploited for therapeutic applications in conditions where protease activity is dysregulated.
Aplicaciones Científicas De Investigación
Peptide Synthesis
Solid Phase Peptide Synthesis (SPPS) : This compound is primarily utilized in SPPS, a widely adopted method for synthesizing peptides. The protection of amino groups with fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups allows for selective deprotection and coupling reactions. This strategy enhances the efficiency and yield of peptide synthesis by preventing unwanted side reactions during the coupling process .
Case Study : In a study focusing on the synthesis of various peptides, the use of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid demonstrated improved yields when incorporated into peptide chains. The Fmoc group allowed for easy removal under mild basic conditions, facilitating subsequent coupling steps without degrading sensitive side chains .
Drug Development
Antibacterial Agents : Research has indicated that amino acids and their derivatives can serve as precursors for developing new antibacterial agents. The compound's structural features enable modifications that can enhance biological activity against resistant bacterial strains. For instance, derivatives of this compound have been synthesized and tested for their antibacterial efficacy, showing promising results against various pathogens .
Case Study : A series of experiments evaluated the antibacterial properties of peptides synthesized using this compound. The results highlighted that certain modifications led to enhanced activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains .
Bioconjugation Techniques
The ability to selectively modify amino acids makes this compound valuable in bioconjugation techniques. Bioconjugation involves linking biomolecules to other molecules (e.g., drugs or imaging agents), which can improve the pharmacokinetics and bioavailability of therapeutic agents.
Application Example : Researchers have utilized this compound to create conjugates with fluorescent dyes for imaging purposes. By attaching these dyes to peptides synthesized from this compound, they were able to track peptide distribution in biological systems effectively .
Structural Biology
In structural biology, this compound is used to synthesize peptides that serve as models for studying protein folding and interactions. Understanding these interactions is crucial for drug design and development.
Research Insights : Studies have shown that the incorporation of this protected amino acid into peptide sequences can stabilize specific conformations that mimic natural proteins, allowing researchers to investigate protein dynamics and interactions in more detail .
Chemical Properties and Safety
The compound's molecular formula is C19H24N2O5, with a molecular weight of 360.41 g/mol. It is classified as a laboratory chemical with specific safety considerations due to its irritant properties when handled improperly . Proper laboratory protocols should be followed when working with this compound to ensure safety.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues with Single Protecting Groups
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (CAS: 211637-75-1): Key Difference: Contains an o-tolyl substituent instead of a Boc group. Application: Used in SPPS for introducing aromatic side chains. Lacks orthogonal protection, limiting flexibility in multi-step syntheses . Solubility: Lower aqueous solubility due to the hydrophobic o-tolyl group compared to the Boc-containing target compound .
- 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic acid (CAS: 2044871-59-0): Key Difference: Features a pentyl chain instead of the Boc group. Application: Utilized in hydrophobic peptide modifications. The absence of Boc limits acid-driven deprotection options .
Analogues with Dual Protection or Modified Backbones
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid (CAS: 197632-76-1): Key Difference: Hexanoic acid backbone with a methyl group and dual Fmoc/Boc protection. Application: Suitable for branched peptide synthesis. The extended carbon chain enhances lipid solubility, differing from the glycine-based target compound . Stability: Increased steric hindrance from the methyl group may slow deprotection kinetics .
- 2-((4-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)-6-(dibenzylamino)-1,3,5-triazin-2-yl)amino)acetic acid: Key Difference: Triazine core with Fmoc and dibenzylamino groups. Application: Designed for combinatorial library synthesis. The triazine moiety introduces nucleophilic reactivity absent in the target compound .
Analogues with Similar Backbones but Different Linkers
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azadodecan-16-oic acid (CAS: 2766-17-8):
- 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid (CAS: 882847-32-7): Key Difference: Ethoxy spacer instead of a Boc group. Application: Used in PEG-like peptide conjugates. Lacks acid-labile protection, reducing synthetic versatility . Similarity Score: 0.81 .
Comparative Data Table
| Compound Name | CAS Number | Molecular Weight | Protection Groups | Backbone/Linker | Key Applications |
|---|---|---|---|---|---|
| Target Compound | N/A | 462.48 | Fmoc, Boc | Glycine | Orthogonal SPPS |
| (S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid | 211637-75-1 | 403.43 | Fmoc | Phenylalanine analog | Aromatic peptide synthesis |
| 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic acid | 2044871-59-0 | 391.44 | Fmoc | Pentyl-modified | Hydrophobic conjugates |
| (S)-2-(Fmoc/Boc-amino)-6-(Boc-amino)hexanoic acid | 197632-76-1 | 482.57 | Fmoc, Boc | Hexanoic acid | Branched peptide synthesis |
| 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azadodecan-16-oic acid | 2766-17-8 | 436.47 | Fmoc | Polyether linker | Solubility-enhanced peptides |
Métodos De Preparación
Step 1: Boc Protection of the Primary Amino Group
Step 2: Fmoc Protection of the Secondary Amino Group
Step 3: Workup and Purification
One-Pot Sequential Protection
Advantages : Reduced purification steps and higher throughput.
-
Reagents : Boc₂O, Fmoc-Cl, NaHCO₃.
-
Conditions :
-
Yield : 78–88% after column chromatography (silica gel, EtOAc/hexane).
Optimization Strategies
Solvent and Base Selection
Scalability and Industrial Production
-
Cost-Efficiency : Recycle byproducts (e.g., trichlorobenzoic acid) using thionyl chloride or microwave-assisted regeneration.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Conditions | Acceptance Criteria |
|---|---|---|
| HPLC | C18 column, 0.1% TFA/MeCN gradient | ≥95% purity |
| Mass Spectrometry | ESI-MS: [M+H]⁺ = 413.4 m/z | ±0.5 Da tolerance |
Troubleshooting Common Issues
Incomplete Protection
Byproduct Formation
-
Diketopiperazine : Suppress via 0.1 M HOBt during Fmoc deprotection.
-
Truncated Peptides : Optimize coupling efficiency with HATU/HOAt.
Industrial and Research Applications
Q & A
Q. What is the role of the Fmoc and Boc protecting groups in this compound, and how do they influence its stability during peptide synthesis?
The Fmoc (fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups are orthogonal protecting groups used to shield the amino functionalities during solid-phase peptide synthesis (SPPS). The Fmoc group is base-labile (removed with piperidine), while the Boc group is acid-labile (removed with trifluoroacetic acid). This dual protection allows sequential deprotection, enabling precise control over peptide chain elongation. Stability studies indicate that the Fmoc group may degrade under prolonged exposure to UV light, necessitating dark storage conditions .
Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction parameters?
The compound is typically synthesized via a multi-step route starting from amino acid precursors. Key steps include:
- Coupling : Use of DIC (diisopropylcarbodiimide) or HOBt (hydroxybenzotriazole) as coupling agents in anhydrous dichloromethane or DMF.
- Protection : Sequential introduction of Fmoc and Boc groups under inert atmospheres to prevent oxidation.
- Purification : Reverse-phase HPLC or flash chromatography with acetonitrile/water gradients to achieve >95% purity . Optimal yields (70–85%) are achieved at 0–5°C to minimize side reactions like racemization .
Q. How should researchers handle and store this compound to ensure stability?
Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Avoid exposure to moisture, acids/bases, and temperatures above 25°C. Safety data sheets (SDS) note that acute toxicity data are incomplete, so use PPE (gloves, goggles) and work in a fume hood .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when characterizing this compound?
Discrepancies in NMR peaks (e.g., δ 7.2–7.8 ppm for aromatic protons) often arise from residual solvents or rotameric equilibria. Methodological solutions include:
- Variable-temperature NMR : Conduct experiments at 25°C and 60°C to collapse split peaks caused by slow rotational isomerism.
- Deuterated solvent screening : Use DMSO-d₆ instead of CDCl₃ to enhance solubility and reduce aggregation. Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm functional groups .
Q. What strategies optimize the coupling efficiency of this compound in automated peptide synthesizers?
Low coupling efficiency (<90%) may result from steric hindrance or poor solubility. Mitigation approaches:
- Solvent optimization : Replace DMF with NMP (N-methylpyrrolidone) to improve solubility of bulky intermediates.
- Double coupling : Perform two sequential couplings with HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) as the activator.
- Microwave-assisted synthesis : Apply 30-second microwave pulses at 50°C to accelerate reaction kinetics .
Q. How do environmental factors (pH, temperature) affect the degradation kinetics of the Boc group in this compound?
Kinetic studies show that Boc group cleavage follows first-order kinetics in acidic conditions (pH < 2). At 25°C, the half-life (t₁/₂) is ~2 hours in 50% TFA/DCM, but this decreases to 20 minutes at 40°C. However, prolonged exposure (>6 hours) leads to partial Fmoc degradation, requiring strict time control during deprotection .
Q. What analytical techniques are most reliable for detecting impurities in synthesized batches?
- UPLC-MS : Detects low-abundance impurities (e.g., deprotected byproducts) with a C18 column and 0.1% formic acid gradient.
- Chiral HPLC : Resolves enantiomeric impurities using a Chiralpak IA column and hexane/isopropanol mobile phase.
- Elemental analysis : Validates stoichiometric purity, with deviations >0.3% indicating incomplete coupling .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic protocol?
Yield discrepancies (e.g., 70% vs. 85%) often stem from:
Q. How should researchers address conflicting ecotoxicity data in regulatory submissions?
Existing SDS documents lack ecotoxicity data (e.g., LC50 for aquatic organisms). To comply with REACH, conduct:
- QSAR modeling : Predict toxicity using EPA’s EPI Suite™.
- Algal growth inhibition tests : 72-hour assays with Raphidocelis subcapitata to generate preliminary data .
Methodological Tables
Table 1. Optimal Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Fmoc Protection | Fmoc-Cl, NaHCO₃, DCM, 0°C, 2h | 92 | |
| Boc Protection | Boc₂O, DMAP, THF, RT, 12h | 88 | |
| Final Deprotection | TFA:DCM (1:1), 0°C, 1h | 95 |
Table 2. Common Analytical Methods and Parameters
| Technique | Parameters | Purpose |
|---|---|---|
| HRMS | ESI+, m/z 600–800, Res. 30,000 | Confirm molecular ion |
| Chiral HPLC | Chiralpak IA, 90:10 hexane/IPA, 1 mL/min | Enantiomeric excess |
| VT-NMR | 25°C to 60°C in DMSO-d₆ | Resolve rotameric splittings |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
